4-Tert-butyl-cyclohexene-1-carboxylic acid methyl ester
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Overview
Description
4-Tert-butyl-cyclohexene-1-carboxylic acid methyl ester is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, where a tert-butyl group is attached to the fourth carbon, and a carboxylic acid methyl ester group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-cyclohexene-1-carboxylic acid methyl ester typically involves the esterification of 4-Tert-butyl-cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
4-Tert-butyl-cyclohexene-1-carboxylic acid+MethanolAcid Catalyst4-Tert-butyl-cyclohexene-1-carboxylic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be performed under reduced pressure to facilitate the removal of water and drive the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-cyclohexene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-Tert-butyl-cyclohexene-1-carboxylic acid or 4-Tert-butyl-cyclohexanone.
Reduction: 4-Tert-butyl-cyclohexene-1-methanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
4-Tert-butyl-cyclohexene-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-cyclohexene-1-carboxylic acid methyl ester involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid methyl ester: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Tert-butyl-cyclohexanone: Contains a ketone group instead of an ester, leading to different reactivity.
4-Tert-butyl-cyclohexene-1-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester.
Uniqueness
4-Tert-butyl-cyclohexene-1-carboxylic acid methyl ester is unique due to the presence of both the tert-butyl group and the ester functional group. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The ester group allows for various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
22173-19-9 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl 4-tert-butylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5,10H,6-8H2,1-4H3 |
InChI Key |
BSCDTCHUFJCJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)C(=O)OC |
Origin of Product |
United States |
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